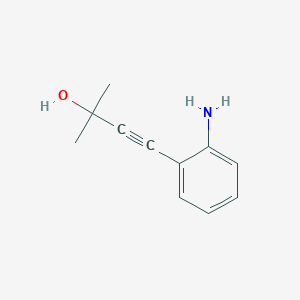

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Description

Contextual Significance of Aryl-Substituted Alkynols in Advanced Organic Synthesis

Aryl-substituted alkynols are a class of compounds that serve as highly versatile intermediates in modern organic synthesis. Their importance stems from the dual reactivity of the alkyne and alcohol functionalities, often in conjunction with the aromatic ring.

The alkyne group is a cornerstone of synthetic chemistry, participating in a vast array of transformations. researchgate.net Aryl-substituted alkynes are frequently employed in powerful cross-coupling reactions, such as the Sonogashira, Sonogashira-Hagihara, and Glaser couplings, to construct complex carbon skeletons. nih.gov These reactions are fundamental to the synthesis of pharmaceuticals, natural products, and advanced materials. Furthermore, the triple bond can be readily transformed into other functional groups, such as alkenes (through partial hydrogenation) or carbonyl compounds (via hydration), adding to its synthetic flexibility. nih.gov

The tertiary alcohol group in structures like 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol provides a site for further functionalization and influences the molecule's physical properties, such as solubility. This hydroxyl group can also direct certain chemical reactions or be eliminated in a base-catalyzed retro-Favorskii reaction to generate a terminal alkyne, a crucial building block for creating diarylalkynes used in materials science. nih.gov The combination of the rigid alkyne linker and the aryl group makes these compounds valuable scaffolds for creating molecules with well-defined three-dimensional structures.

Contemporary Research Landscape of Aminoaryl Alkyne Scaffolds

The aminoaryl alkyne scaffold, which is the core of this compound, is of significant interest in medicinal chemistry and materials science. This structural motif combines the rigidity of the alkyne with the nucleophilicity and hydrogen-bonding capability of the amino group, creating a platform for diverse applications.

In medicinal chemistry, the alkyne functionality is often used as a rigid spacer or bioisostere for other groups like phenyl rings or amides. researchgate.net The amino group provides a handle for attaching other molecular fragments or for engaging in crucial hydrogen-bond interactions with biological targets like enzymes or receptors. For example, related propargylamines, which can be synthesized through aldehyde-alkyne-amine (A³) coupling reactions, are important building blocks for biologically active compounds and have been incorporated into complex molecules like proteolysis targeting chimeras (PROTACs). nih.govresearchgate.net

The presence of the primary amine adjacent to the alkyne-bearing carbon on the phenyl ring opens up possibilities for intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as indoles or quinolines, which are prevalent in many pharmaceuticals. nih.gov In materials science, the aminoaryl alkyne structure can be polymerized or incorporated into larger supramolecular assemblies. The amino group can participate in hydrogen bonding networks, while the aryl and alkyne components can engage in π-π stacking interactions, influencing the material's electronic and physical properties.

The table below summarizes the significance of the functional groups within the aminoaryl alkyne scaffold.

| Functional Group | Significance in Synthesis and Application |

| Aromatic Amine | - Acts as a nucleophile and a base. - Enables further functionalization (e.g., acylation, alkylation). - Facilitates intramolecular cyclization to form heterocycles. nih.gov - Participates in hydrogen bonding in biological and material contexts. |

| Aryl Group | - Provides a rigid structural framework. - Participates in π-π stacking interactions. - Can be functionalized via electrophilic aromatic substitution. |

| Alkyne | - A rigid linker or spacer in molecule design. nih.gov - Participates in powerful C-C bond-forming reactions (e.g., Sonogashira coupling). nih.gov - Undergoes cycloaddition reactions, such as "click chemistry". researchgate.net - Can be converted to other functional groups (alkenes, carbonyls). nih.gov |

| Tertiary Alcohol | - A site for further chemical modification. - Influences solubility and polarity. - Can be eliminated to generate a terminal alkyne. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOGDBPFACPLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC=C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Aminophenyl 2 Methyl 3 Butyn 2 Ol

Palladium-Catalyzed Alkyne-Aryl Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are powerful tools for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.org This methodology is central to the synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, which involves the coupling of an aromatic amine derivative with an alkyne.

Optimization of Sonogashira Cross-Coupling Protocols

The traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org However, recent advancements have focused on optimizing these protocols to enhance efficiency, selectivity, and functional group tolerance, particularly through the development of copper-free and decarboxylative strategies.

The use of copper in Sonogashira reactions can lead to the formation of homocoupled alkyne byproducts and requires stringent anaerobic conditions. nih.gov To circumvent these issues, copper-free Sonogashira protocols have been developed. These methods often utilize palladium catalysts with specific ligands in the presence of a suitable base and solvent. rsc.org

Successful copper-free synthesis of 4-aryl-2-methyl-3-butyn-2-ols from aryl bromides has been achieved using various catalytic systems. beilstein-journals.org For instance, a system comprising Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has proven effective for the coupling of 2-methyl-3-butyn-2-ol (B105114) with a range of aryl bromides. nih.gov Other effective ligands for copper-free Sonogashira reactions include aminophosphines and phenanthryl imidazolium (B1220033) carbenes. beilstein-journals.org The choice of solvent can also be critical, with piperidine (B6355638) sometimes serving as both the solvent and the base. beilstein-journals.org

| Catalyst System | Ligand | Base | Solvent | Substrate | Product | Yield |

| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | Aryl Bromide | Aryl-2-methyl-3-butyn-2-ol | Good to Excellent |

| Pd Catalyst | Aminophosphines | Varies | Varies | Aryl Bromide | Aryl-2-methyl-3-butyn-2-ol | - |

| Pd Catalyst | Phenanthryl Imidazolium Carbenes | Varies | Varies | Aryl Bromide | Aryl-2-methyl-3-butyn-2-ol | - |

Decarboxylative coupling reactions have emerged as a powerful alternative for the formation of C-C bonds, utilizing carboxylic acids as readily available starting materials. rsc.orgnih.gov In the context of Sonogashira-type reactions, this strategy involves the coupling of an alkyne with an aryl carboxylic acid derivative, which undergoes decarboxylation in situ. rsc.org

One notable approach involves the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides. nih.gov This reaction is catalyzed by a palladium system, such as Pd(OAc)₂, in combination with bulky phosphine (B1218219) ligands like SPhos or XPhos. beilstein-journals.orgresearchgate.net The presence of a base, typically tetra-n-butylammonium fluoride (B91410) (TBAF), in a solvent like THF facilitates the reaction to yield the desired aryl-2-methyl-3-butyn-2-ols. beilstein-journals.orgnih.gov This method provides an efficient route to terminal acetylenes from widely available aryl bromides. beilstein-journals.org A related strategy involves the Pd-catalyzed decarboxylative bromination of carboxylic acids to generate aryl bromides in situ, which then participate in a copper-free Sonogashira coupling. rsc.org

| Catalyst | Ligand | Base | Solvent | Alkyne Source | Aryl Source | Product |

| Pd(OAc)₂ | SPhos or XPhos | TBAF | THF | 4-hydroxy-4-methyl-2-pentynoic acid | Aryl Bromide | Aryl-2-methyl-3-butyn-2-ol |

| Pd(PPh₃)₄ | PCy₃ | - | - | Terminal Alkyne | Aryl Carboxylic Acid (via in situ bromination) | Diaryl Alkyne |

Exploration of Alternative Catalytic Systems and Ligand Design

The efficiency and scope of palladium-catalyzed cross-coupling reactions are heavily influenced by the nature of the catalyst and the ligands employed. mit.edunih.gov Research in this area is focused on developing novel catalytic systems with enhanced activity, stability, and selectivity. nih.gov

Ligand design plays a crucial role in modulating the properties of the palladium catalyst. For instance, the use of N-heterocyclic carbene (NHC) palladium complexes has been explored for copper-free Sonogashira reactions. libretexts.org These catalysts have shown promise in the coupling of aryl bromides with terminal alkynes. libretexts.org Similarly, palladium complexes with bidentate phosphine ligands such as dppe, dppp, and dppf are also commonly used. wikipedia.org The rational design of ligands can help to suppress undesired side reactions, such as β-hydride elimination, leading to higher yields of the desired product. mit.edunih.gov

Alternative metal catalysts, such as nickel, have also been investigated for Sonogashira-type couplings, offering a potentially more cost-effective option than palladium. wikipedia.org However, palladium-based systems remain the most widely used due to their high efficiency and broad functional group tolerance.

Convergent Synthetic Routes via Functional Group Transformations

Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately and then combining them in the final stages. For the synthesis of this compound, a convergent strategy can involve the initial synthesis of a precursor molecule, followed by a functional group transformation to introduce the amino group.

Strategic Deacetonative Conversions of Alkynols

The compound 2-methyl-3-butyn-2-ol and its derivatives, such as this compound, serve as stable and easily handleable precursors for terminal alkynes in various cross-coupling reactions. The hydroxylated propargylic moiety essentially acts as a protecting group for the terminal C-H bond of acetylene (B1199291). wikipedia.org This protection can be reversed under basic conditions in a process known as a retro-Favorskii or deacetonative reaction, which eliminates acetone (B3395972) and generates a reactive metal acetylide in situ. wikipedia.orgwikipedia.org This strategy is particularly valuable in methodologies like the Sonogashira coupling.

A notable advancement is the development of a palladacycle/Xphos-catalyzed deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides. organic-chemistry.orgnih.gov This protocol facilitates the formation of C(sp)-C(sp²) bonds to produce both symmetrical and unsymmetrical diaryl acetylenes with good to excellent yields. organic-chemistry.org A key advantage of this method is its ability to overcome common limitations of traditional Sonogashira reactions, such as poor tolerance for electron-poor terminal alkynes and the generation of byproducts. organic-chemistry.org The reaction demonstrates broad functional group tolerance and is effective even with sterically hindered electron-rich aryl chlorides. organic-chemistry.org

Mechanistically, the palladacycle is believed to function as a source for the catalytically active Pd(0) species, which initiates the catalytic cycle involving oxidative addition, deacetonation, and reductive elimination. organic-chemistry.org The optimization of this process identified a specific set of conditions as critical for achieving high yields. organic-chemistry.org

Table 1: Optimized Conditions for Palladacycle-Catalyzed Deacetonative Sonogashira Coupling organic-chemistry.org

| Parameter | Optimal Condition | Significance |

|---|---|---|

| Catalyst System | Palladacycle / Xphos | Provides the active Pd(0) species for the catalytic cycle. |

| Base | K₂CO₃ (Potassium Carbonate) | Essential for the deacetonation step to generate the acetylide. |

| Solvent | CH₃CN (Acetonitrile) | Determined to provide the highest reaction yield (96%). |

| Temperature | 110°C | High temperature is crucial for reaction success. |

| Atmosphere | Nitrogen | Maintains an inert environment, preventing side reactions. |

This deacetonative strategy represents an efficient and cost-effective approach for synthesizing complex acetylenic compounds, making it valuable for industrial applications by utilizing commercially available aryl chlorides. organic-chemistry.org

Preparative Strategies for 2-Methyl-3-butyn-2-ol: Foundational Alkyne Synthons

The compound 2-methyl-3-butyn-2-ol is a crucial foundational building block, or synthon, for the synthesis of more complex molecules like this compound. It is produced on an industrial scale, primarily through the condensation of acetylene and acetone. wikipedia.org This transformation is a classic example of the Favorskii reaction, which involves the base-catalyzed addition of a terminal alkyne to a carbonyl group. wikipedia.orgwikipedia.org

The reaction proceeds by forming a metal acetylide in situ when acetylene is treated with a strong base. wikipedia.org This acetylide then acts as a nucleophile, attacking the carbonyl carbon of acetone to form the corresponding propargyl alcohol after workup. wikipedia.org While various bases can be used, the process is commonly promoted by alkali metal hydroxides (like potassium hydroxide) or alkoxides. wikipedia.orgwikipedia.org

Several specific methodologies for its synthesis have been reported, varying in the choice of base, solvent, and reaction conditions. One industrial method involves reacting acetylene and acetone with liquid potassium hydroxide (B78521) as a catalyst. google.com In this process, acetylene is dissolved in liquid ammonia (B1221849) to facilitate a homogeneous reaction with acetone, leading to the crude product which is then purified by rectification. google.com Another approach utilizes finely ground sodium amide in anhydrous ether, where acetone is added dropwise, followed by the introduction of acetylene gas. bdmaee.net

Table 2: Comparison of Synthetic Methods for 2-Methyl-3-butyn-2-ol

| Method | Base/Catalyst | Solvent | Key Parameters | Reference |

|---|---|---|---|---|

| Industrial Process | Potassium Hydroxide (liquid) | Liquid Ammonia | Pressure: 1.5-2.8 MPa; Temperature: 30-55 °C; Reaction Time: 1.0-3.2 hours. | google.com |

| Laboratory Scale | Sodium Amide (NaHN₂) | Anhydrous Ether | Reaction under ice-salt bath cooling; Acetylene gas introduced slowly. Yield: 46%. | bdmaee.net |

| General Favorskii | Hydroxide or Alkoxide | Various (e.g., DMSO, 1,2-dimethoxyethane) | In situ formation of metal acetylide followed by addition to acetone. | wikipedia.org |

The versatility and relatively low cost of the starting materials make the Favorskii reaction the most economically viable and widely used method for producing 2-methyl-3-butyn-2-ol, ensuring its availability as a key intermediate in organic synthesis. wikipedia.orgnbinno.com

Mechanistic Organic Chemistry of 4 2 Aminophenyl 2 Methyl 3 Butyn 2 Ol Transformations

Investigation of Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon bonds. nih.govnih.gov The synthesis of aryl-alkyne structures, such as derivatives of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, often employs the Sonogashira coupling reaction. nih.govbeilstein-journals.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov The compound 2-methyl-3-butyn-2-ol (B105114) serves as a practical and inexpensive source of acetylene (B1199291), where the 2-hydroxy-2-propyl group acts as a protecting group that can be removed later. nih.govrsc.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0)/palladium(II) interchange. nih.gov The key steps are:

Oxidative Addition: The organic electrophile (e.g., an aryl halide) adds to the coordinatively unsaturated palladium(0) catalyst, forming a palladium(II) species. nih.gov

Transmetalation: The organometallic nucleophile transfers its organic group to the palladium(II) complex. nih.gov In the context of the Sonogashira reaction, this step typically involves a copper(I) acetylide, which is formed from the terminal alkyne, copper(I) iodide, and a base. nih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Significant research has focused on developing copper-free Sonogashira coupling conditions to avoid the formation of undesirable alkyne homocoupling byproducts. nih.gov These protocols often utilize a palladium catalyst in combination with specific ligands and bases. For the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides, a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has proven effective. nih.govnih.gov Another approach is the decarboxylative coupling reaction, which uses 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides, catalyzed by a system containing Pd(OAc)₂ and a bulky, electron-rich phosphine (B1218219) ligand like SPhos or XPhos. nih.govbeilstein-journals.org

| Reaction Type | Palladium Source | Ligand | Base | Solvent | Alkyne Source | Aryl Source |

|---|---|---|---|---|---|---|

| Conventional Sonogashira | Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 2-methyl-3-butyn-2-ol | Aryl Bromides |

| Decarboxylative Coupling | Pd(OAc)₂ | SPhos or XPhos | TBAF | THF | 4-hydroxy-4-methyl-2-pentynoic acid | Aryl Bromides |

Intramolecular Cyclization and Annulation Reactions of the Amino-Alkyne Moiety

The proximate amino and alkyne functional groups in this compound make it an ideal substrate for intramolecular cyclization and annulation reactions, which are powerful methods for constructing nitrogen-containing heterocycles. researchgate.net These reactions can be triggered under various conditions to yield diverse molecular architectures.

The cyclization of aminophenyl-alkyne systems often proceeds via nucleophilic attack of the amino group onto the alkyne moiety. In related systems, such as the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the transformation is initiated by a nucleophilic intramolecular cyclization. nih.govresearchgate.netnih.gov This initial ring-closing step forms an intermediate which can then undergo further reactions. semanticscholar.org

Regioselectivity and diastereoselectivity in cyclization reactions are governed by a combination of electronic and steric factors. nih.govnih.gov The substitution pattern on the starting molecule, the nature of the catalyst, and the reaction conditions all play a critical role in determining the outcome of the reaction. nih.gov

In Prins-type cyclizations, which can be analogous to the cyclization of amino-alkynes, the formation of chairlike transition states is often proposed to explain the observed diastereoselectivity. nih.gov Substituents tend to occupy pseudo-equatorial positions in the lower energy transition state, thereby directing the stereochemical outcome. nih.gov The choice of Lewis acid and reaction temperature can significantly influence the diastereomeric ratio of the products. nih.gov

The reactivity of the aniline (B41778) moiety is central to the success of oxidative cyclization reactions. The nucleophilicity of the nitrogen atom is crucial for the initial intramolecular attack that forms the heterocyclic ring. nih.govsemanticscholar.org Studies on related substrates have shown that this cyclization proceeds smoothly only for primary aniline derivatives. nih.gov

When the aniline nitrogen is substituted (i.e., a secondary aniline), the reaction pathway can change dramatically. semanticscholar.org N-substituted precursors may participate in detrimental side reactions, such as hydrolytic cleavage of other functional groups, instead of the desired cyclization. semanticscholar.org In some cases, if the N-protecting group is labile under basic conditions, it may be cleaved in situ, allowing the reaction to proceed as it would with a primary aniline. nih.govsemanticscholar.org This highlights that the unsubstituted N-H bond of the primary aniline is often essential for the desired oxidative cyclization pathway.

| Aniline Type | Observed Reaction | Typical Product |

|---|---|---|

| Primary (N-H₂) | Successful Oxidative Cyclization | Desired Heterocyclic Product (e.g., Indolinone) |

| Secondary (N-HR) | Side Reactions (e.g., Hydrolysis) | Cleavage Products or Low Yields of Desired Product |

| N-Acyl / N-Tosyl | Base-assisted Deprotection then Cyclization | Product from Primary Aniline Pathway |

Factors Governing Regioselectivity and Diastereoselectivity in Cyclizations

Deacetonative Processes and Their Mechanistic Implications

The 2-hydroxy-2-propyl group in this compound serves as a protecting group for the terminal alkyne. Its removal, which generates acetone (B3395972) as a byproduct, is known as a deacetonative process. This strategy is frequently employed in Sonogashira reactions, where the protected alkyne is coupled first, followed by a base-catalyzed retro-Favorskii elimination of acetone to reveal the terminal alkyne. nih.gov

More advanced methodologies combine the coupling and deprotection steps into a single, efficient transformation. Palladium-catalyzed oxidative deacetonative coupling provides a direct route to functionalized alkynes from 4-aryl-2-methyl-3-butyn-2-ols without isolating the terminal alkyne intermediate. rsc.org This process allows for the direct synthesis of compounds like alkynylphosphonates by reacting the protected alkyne with a coupling partner such as a dialkyl H-phosphonate. rsc.orgdntb.gov.ua

The mechanism of this reaction involves the palladium-catalyzed activation of the alkyne, followed by coupling with the nucleophile. The elimination of acetone is facilitated within the catalytic cycle, making it a highly practical and atom-economical process. rsc.org This approach avoids the need to handle the potentially volatile and less stable terminal alkyne, using the inexpensive and stable 4-aryl-2-methyl-3-butyn-2-ols as direct alkyne sources. rsc.org

Reactivity in Cycloaddition Chemistry: Pauson-Khand Reaction Contexts

The Pauson-Khand reaction is a notable transformation in organic synthesis, functioning as a formal [2+2+1] cycloaddition to construct α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide. nih.gov This reaction is typically mediated by a metal-carbonyl catalyst. wikipedia.org The utility of this compound as a substrate in this context would likely be explored in an intramolecular fashion. This would necessitate tethering an alkene to the molecule, a feasible modification via the amino group.

For instance, acylation or alkylation of the amino group with a moiety containing a terminal double bond would generate a suitable enyne precursor. The intramolecular Pauson-Khand reaction of such a derivative would be expected to proceed through the formation of a hexacarbonyl dicobalt complex at the alkyne. Following this, coordination of the tethered alkene and subsequent migratory insertion of carbon monoxide would culminate in the formation of a cyclopentenone fused to a nitrogen-containing heterocyclic ring system.

A critical aspect of this transformation would be controlling the regioselectivity. The substitution pattern on both the alkyne and the alkene components of the enyne would dictate the orientation of their assembly in the final product. The tertiary alcohol group in proximity to the alkyne in this compound is poised to exert significant steric influence, which could be a determining factor in the regiochemical outcome of the cycloaddition.

The efficiency and selectivity of the Pauson-Khand reaction can be sensitive to the reaction conditions. The choice of the metallic catalyst, which can range from cobalt to rhodium or iridium, and the use of promoters like amine N-oxides (e.g., N-methylmorpholine N-oxide or trimethylamine (B31210) N-oxide), can be fine-tuned to optimize the reaction. wikipedia.org The presence of the unprotected hydroxyl group on the substrate might also play a role, potentially through coordination with the metal center, thereby influencing the reactivity and stability of the intermediates.

A hypothetical intramolecular Pauson-Khand reaction involving a derivative of this compound is presented below, illustrating potential substrates and their expected products.

| Substrate Derivative | Alkene Partner | Catalyst System | Expected Product |

|---|---|---|---|

| N-allyl-4-(2-aminophenyl)-2-methyl-3-butyn-2-ol | Intramolecular | Co2(CO)8 | Fused tricyclic cyclopentenone |

| N-pentenoyl-4-(2-aminophenyl)-2-methyl-3-butyn-2-ol | Intramolecular | Rh(I) complex | Fused bicyclic cyclopentenone |

Exploration of Chemoselective Transformations of Alkyne and Amino Functions

The synthetic potential of this compound is significantly enhanced by the presence of two distinct functional groups: the terminal alkyne and the aromatic amino group. The ability to selectively modify one of these groups while leaving the other intact is a key challenge and opportunity in leveraging this compound as a building block.

Transformations Targeting the Alkyne Group:

The terminal alkyne is amenable to a range of chemical modifications. A prominent example is the Sonogashira coupling, which would involve the reaction of the alkyne with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This would allow for the extension of the molecule's carbon skeleton. The primary amino group could potentially coordinate with the metal catalysts, which might necessitate the use of protecting groups or the careful optimization of reaction conditions to ensure chemoselectivity.

Another avenue involves the deprotonation of the terminal alkyne to form a metal acetylide. This acetylide can then serve as a potent nucleophile, reacting with various electrophiles such as aldehydes, ketones, or alkyl halides to form new carbon-carbon bonds. The chemoselectivity in such reactions would hinge on the relative nucleophilicity of the acetylide compared to the amino group under the chosen reaction conditions.

Furthermore, the alkyne can undergo hydration, typically catalyzed by mercury salts or other transition metals, to yield a methyl ketone. The conditions for this transformation would need to be carefully selected to prevent unwanted side reactions involving the amino group.

Transformations Targeting the Amino Group:

The primary aromatic amino group offers a different set of synthetic possibilities. It can be selectively acylated using acyl chlorides or anhydrides to form the corresponding amides. While alkylation is also possible, it can be more challenging to control, potentially leading to a mixture of mono- and di-alkylated products.

A particularly versatile transformation of the amino group is its conversion to a diazonium salt. This can be achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt can then undergo a variety of Sandmeyer-type reactions to introduce a wide array of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups. The stability of the alkyne and the tertiary alcohol functionalities under the strongly acidic conditions required for diazotization would be a critical consideration in such synthetic routes.

The following table outlines some of the potential chemoselective transformations that could be applied to this compound, highlighting the targeted functional group and the expected product.

| Reagent(s) | Targeted Functional Group | Expected Product |

|---|---|---|

| R-X, Pd(0), Cu(I), base | Alkyne | Aryl/vinyl-substituted alkyne |

| 1. n-BuLi; 2. RCHO | Alkyne | Propargyl alcohol |

| Acyl chloride, pyridine | Amino | Amide |

| NaNO2, HCl; then CuX | Amino | Aryl halide |

Spectroscopic and Analytical Strategies for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, each unique proton or set of equivalent protons in the molecule would generate a distinct signal. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The expected signals for the compound are:

Aromatic Protons: The four protons on the ortho-substituted benzene (B151609) ring are chemically non-equivalent and would appear in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. Their splitting pattern would be complex due to coupling with each other.

Amine (NH₂) Protons: The two protons of the primary amine group would likely produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is often observed in the range of 3.5-5.0 ppm.

Hydroxyl (OH) Proton: The single proton of the tertiary alcohol group would also appear as a broad singlet, with a chemical shift that is highly dependent on solvent and hydrogen bonding.

Methyl (CH₃) Protons: The two methyl groups attached to the same carbon are equivalent. They would generate a sharp singlet, integrating to six protons, in the aliphatic region (typically 1.2-1.7 ppm).

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | ~6.5 - 7.5 | Multiplet | 4H |

| Amine (NH₂) | ~3.5 - 5.0 | Broad Singlet | 2H |

| Hydroxyl (OH) | Variable | Broad Singlet | 1H |

| Methyl (C(CH₃)₂) | ~1.2 - 1.7 | Singlet | 6H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom produces a signal at a specific chemical shift, indicating its chemical and electronic environment.

For this compound, the following signals are predicted:

Aromatic Carbons: Six distinct signals would be expected in the 110-150 ppm region. The carbon atom bonded to the amino group (C-NH₂) would be significantly shielded, while the carbon attached to the alkyne chain would also have a characteristic shift.

Alkynyl Carbons (C≡C): The two carbons of the alkyne triple bond are non-equivalent and would produce signals in the range of 80-100 ppm.

Tertiary Alcohol Carbon (C-OH): The quaternary carbon bearing the hydroxyl group and two methyl groups would appear in the 65-75 ppm range.

Methyl Carbons (CH₃): A single signal for the two equivalent methyl carbons would be observed in the highly shielded aliphatic region, typically around 25-35 ppm.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₄) | ~110 - 150 (6 signals) |

| Alkynyl (C≡C) | ~80 - 100 (2 signals) |

| Tertiary Alcohol (C-OH) | ~65 - 75 |

| Methyl (CH₃) | ~25 - 35 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, helping to decipher the connectivity within the aminophenyl ring. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignment of the aromatic CH groups and the methyl groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula (C₁₁H₁₃NO). By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule. The resulting pattern of fragment ions serves as a molecular fingerprint and provides valuable structural information. chemguide.co.uklibretexts.org The fragmentation of this compound would be expected to follow pathways characteristic of its functional groups: alcohols, amines, and aromatic rings. libretexts.orgmiamioh.edulibretexts.org

Key predicted fragmentation pathways include:

Alpha-Cleavage: A common pathway for alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.org Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would lead to a stable, resonance-stabilized cation.

Dehydration: Alcohols can readily lose a molecule of water (H₂O, 18 Da), especially under electron ionization conditions, leading to a fragment ion at [M-18]⁺. libretexts.org

Benzylic Cleavage: The bond between the aromatic ring and the butynol (B8639501) side chain could cleave, leading to fragments corresponding to the aminophenyl group and the propargyl alcohol cation.

Loss of Propylene (B89431): A rearrangement followed by the loss of propylene (C₃H₆) from the side chain is another possibility.

Infrared (IR) Spectroscopy for Functional Group Probing

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3600 - 3200 | Broad, Strong |

| N-H (Amine) | Stretching | ~3500 - 3300 | Medium (doublet) |

| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | ~2980 - 2850 | Medium |

| C≡C (Alkyne) | Stretching | ~2260 - 2100 | Weak to Medium |

| C=C (Aromatic) | Stretching | ~1600 and ~1475 | Medium |

| C-O (Alcohol) | Stretching | ~1260 - 1000 | Strong |

| C-N (Amine) | Stretching | ~1340 - 1250 | Medium |

Application of X-ray Crystallography for Definitive Structural Assignments

X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides definitive proof of a molecule's connectivity, configuration, and conformation. The process involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a detailed three-dimensional map of the electron density within the crystal can be generated. From this map, the precise location of each atom in the molecule can be determined, providing exact measurements of bond lengths, bond angles, and torsional angles.

For a molecule such as this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm the substitution pattern on the phenyl ring, verifying the ortho position of the amino group relative to the butynol substituent. It would also provide precise data on the geometry of the alkyne bond and the tetrahedral arrangement around the tertiary alcohol carbon. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding involving the hydroxyl and amino groups, which are crucial for understanding the compound's solid-state properties.

Despite the definitive nature of this analytical technique, a thorough search of the scientific literature and crystallographic databases reveals that no single-crystal X-ray structure for this compound has been publicly reported. Consequently, detailed experimental crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available for this specific compound. While the crystal structures of related compounds have been determined, providing insights into the molecular geometries of similar fragments, no direct structural elucidation of this compound by this method is present in the current body of scientific literature. The absence of this data means that definitive, experimentally determined tables of its crystallographic parameters cannot be compiled.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Investigations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a foundational tool for predicting molecular properties and reactivity. mdpi.com DFT calculations for a molecule like 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol would involve selecting appropriate functionals and basis sets to achieve a balance between accuracy and computational cost. mdpi.com These calculations can yield crucial parameters such as molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.com

Prediction of Reaction Energetics and Transition States

DFT is instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the calculation of reaction energetics and the identification of transition states. For a related compound, 2-methyl-3-butyn-2-ol (B105114) (MBY), DFT has been used to study its hydrogenation on palladium clusters. unil.ch Such studies calculate the energetics of adsorption and the energy barriers for surface reaction steps, identifying the transition states involved. unil.ch For this compound, similar DFT approaches could predict the thermodynamics and kinetics of its potential reactions, such as cyclization or oxidation, by locating the minimum energy pathways and the associated transition state structures. However, specific energetic data and transition state geometries for reactions involving this compound are not available in the literature.

Analysis of Bonding and Electronic Properties

The analysis of bonding and electronic properties through DFT provides deep insights into a molecule's stability and reactivity. Techniques like Natural Bond Orbital (NBO) analysis can elucidate charge transfer interactions (hyperconjugation) and the hybridization of atomic orbitals within the molecule. cwejournal.org For various organic molecules, DFT calculations are used to determine frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and other global reactivity descriptors. nih.gov The HOMO-LUMO gap is a key indicator of kinetic stability; a large gap suggests high stability. nih.gov Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of this compound, highlighting sites susceptible to electrophilic or nucleophilic attack. While these analyses are standard, specific results such as orbital energies, charge distributions, and MEP maps for this compound have not been published.

Molecular Simulation Techniques

Molecular simulation techniques are essential for studying the dynamic behavior and thermodynamic properties of molecules. livecomsjournal.org These methods, which include Molecular Dynamics and Monte Carlo simulations, allow for the exploration of molecular behavior over time and the statistical properties of a system. livecomsjournal.org

Molecular Dynamics for Conformational Landscapes and Dynamic Processes

Molecular Dynamics (MD) simulations generate a trajectory of a system by numerically integrating Newton's equations of motion, providing insights into both structural and dynamic properties. livecomsjournal.org For flexible molecules, MD is used to explore the conformational landscape, identifying stable conformers and the transitions between them. nih.gov For instance, MD simulations of peptides have been used to study their conformational ensembles in an unbound state. nih.gov Applying MD to this compound would involve simulating its movement over time in a solvent, which could reveal preferred spatial arrangements of its aminophenyl and butynol (B8639501) moieties and the dynamics of intramolecular hydrogen bonding. This would help in understanding how its shape fluctuates, which can be crucial for its interactions with other molecules. However, specific conformational landscapes or dynamic process studies for this compound are not documented.

Monte Carlo Simulations for Statistical Ensemble Properties

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, often used to calculate thermodynamic properties of a system. livecomsjournal.org In the context of molecular simulation, MC methods can be used to study systems in various statistical ensembles, such as the isobaric-isothermal (NpT) ensemble, to calculate properties like density and heat capacity. aps.org MC simulations are advantageous as they can efficiently sample the configuration space and are not limited to the local energy minima that can sometimes trap MD simulations. livecomsjournal.org For this compound, MC simulations could be employed to determine its bulk thermodynamic properties, but no such studies have been reported.

Quantum Chemical Calculations for Reaction Mechanisms and Spectroscopic Properties

Quantum chemical calculations, including methods like Hartree-Fock and DFT, are fundamental for the detailed investigation of reaction pathways and the prediction of spectroscopic data. researchgate.net These calculations provide a molecular-level understanding that is complementary to experimental findings.

For various organic compounds, quantum chemical calculations are routinely performed to optimize molecular geometry and compute vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Furthermore, these methods can predict NMR chemical shifts and UV-Vis electronic spectra. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is a common approach for simulating electronic excitation energies and predicting UV-Vis spectra. nih.gov A theoretical investigation of this compound would allow for the prediction of its characteristic spectral signatures and could elucidate the mechanisms of its potential photochemical reactions. Despite the power of these predictive tools, specific quantum chemical studies on the reaction mechanisms or calculated spectroscopic properties of this compound are absent from the current body of scientific literature.

Integration of Machine Learning in Computational Chemistry for Reaction Prediction

The confluence of computational chemistry and machine learning (ML) has created a powerful paradigm for accelerating the prediction and understanding of chemical reactions. arxiv.org This integration allows researchers to move beyond traditional, computationally expensive methods and leverage data-driven models to forecast reaction outcomes with increasing accuracy and speed. acs.org For a specific molecule like this compound, this approach can significantly expedite the exploration of its synthetic potential and reactivity profile. The process generally involves using quantum mechanical calculations to generate a robust dataset, from which an ML model can learn the complex relationships between molecular structure and reactivity. nih.gov

The primary goal is to develop models capable of predicting various aspects of a chemical reaction, such as the major product, reaction yield, optimal conditions (catalyst, solvent, temperature), and even reaction pathways. nih.govnih.govrsc.org These predictive tools are trained on large datasets derived from experimental records or, increasingly, from high-throughput computational chemistry calculations. nih.govacs.org

A typical workflow for integrating computational chemistry with machine learning to predict reactions involving this compound would involve several key steps. First, a comprehensive dataset of potential reactions would be generated. This could involve, for example, various cyclization reactions, cross-coupling reactions, or functional group transformations. For each reaction, a suite of molecular and reaction properties, known as descriptors, would be calculated using computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net These descriptors serve as the input features for the ML model.

DFT calculations, while computationally intensive, provide valuable insights into the electronic structure and energetics of molecules and transition states. mdpi.com For a reaction involving this compound, these descriptors could include properties of the reactants, products, and the transition state. An illustrative set of such descriptors is presented in the table below.

Interactive Data Table 1: Hypothetical DFT-Derived Descriptors for a Reaction of this compound

| Descriptor Category | Specific Descriptor | Hypothetical Value (a.u.) | Role in ML Model |

| Reactant Properties | Highest Occupied Molecular Orbital (HOMO) Energy | -0.215 | Correlates with nucleophilicity/electron-donating ability. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 0.052 | Correlates with electrophilicity/electron-accepting ability. | |

| Mulliken Partial Charge on Amino Nitrogen | -0.45 | Quantifies the local electron density on a key reactive site. | |

| Mulliken Partial Charge on Alkyne Carbon-1 | -0.12 | Indicates the charge distribution across the alkyne bond. | |

| Reaction Energetics | Enthalpy of Reaction (ΔH) | -25.5 kcal/mol | Thermodynamic favorability of the reaction. |

| Activation Energy (Ea) | 15.2 kcal/mol | Kinetic barrier to the reaction; relates to reaction rate. | |

| Transition State | Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

| Bond Length of Forming Bond | 1.95 Å | Geometric parameter describing the progress of the reaction. |

Once the dataset and descriptors are established, various machine learning algorithms can be trained to predict specific outcomes. Neural networks, for instance, have been successfully used to recommend reaction conditions, including catalysts, solvents, and reagents, with high accuracy. acs.org Other models like Random Forests and Gaussian Process Regression have been employed to predict activation energies with errors below 1 kcal/mol, achieving what is often termed "chemical accuracy." nih.gov

The performance of different ML models can vary depending on the complexity of the chemical problem and the size and quality of the training data. A conceptual comparison of potential models for predicting the reaction yield of a hypothetical intramolecular cyclization of this compound is outlined in the following table.

Interactive Data Table 2: Conceptual Comparison of ML Models for Reaction Yield Prediction

| Machine Learning Model | Key Strengths | Potential Limitations | Predicted Accuracy (Hypothetical R²) |

| Random Forest (RF) | Handles high-dimensional data well; robust to overfitting. | Can be less interpretable than simpler models. | 0.85 |

| Support Vector Regression (SVR) | Effective in high-dimensional spaces; memory efficient. | Performance is highly dependent on kernel choice. | 0.82 |

| Neural Network (NN) | Can capture highly complex, non-linear relationships. nih.gov | Requires large datasets; can be a "black box." rsc.org | 0.91 |

| Gaussian Process Regression (GPR) | Provides uncertainty estimates for predictions; works well on small datasets. nih.gov | Computationally expensive for large datasets. | 0.88 |

The ultimate utility of these integrated models lies in their ability to generalize from known data to new, unexplored substrates and reactions. nih.gov For a molecule like this compound, a well-trained ML model could screen a vast array of potential reactants and conditions in silico, identifying the most promising pathways for achieving a desired product. This predictive capability dramatically reduces the number of required experiments, saving time and resources while accelerating the discovery of new synthetic routes and materials. researchgate.net

Derivatization and Analogue Design Strategies

Synthesis of Functionalized Derivatives for Expanded Chemical Space

The strategic functionalization of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol can be approached by targeting its distinct reactive sites: the 2-aminoaryl moiety and the tertiary propargylic alcohol.

The presence of the 2-aminoaryl acetylene (B1199291) core makes it an excellent precursor for constructing fused heterocyclic systems, most notably quinolines. Various catalytic systems have been developed to facilitate the cyclization of such precursors. For instance, visible-light-induced, copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes can lead to the formation of multi-substituted quinolines. rsc.org This method often utilizes dioxygen as a green oxidant and proceeds under mild conditions. rsc.org Transition-metal-free approaches, such as those involving iodine-catalyzed reactions of aryl amines with acetylenedicarboxylates, also provide a pathway to quinoline (B57606) derivatives. rsc.org Furthermore, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones represents another efficient route to quinoline skeletons. mdpi.com

The tertiary propargylic alcohol group is also amenable to a range of transformations. It can undergo substitution reactions with various nucleophiles, often catalyzed by transition metals like iron(III) chloride, to form new C-C, C-O, C-S, and C-N bonds. organic-chemistry.org Additionally, gold-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, can convert tertiary propargylic alcohols into α,β-unsaturated ketones. ucl.ac.uk

Below is a table summarizing potential derivatization reactions applicable to this compound based on established methodologies for analogous structures.

| Reaction Type | Reagents and Conditions | Potential Product |

| Quinoline Synthesis (Cyclization) | Ketone, Co(III) catalyst | 2,4-Disubstituted quinoline derivative |

| Quinoline Synthesis (Cyclization) | Cu catalyst, Visible light, O₂ | Substituted quinoline derivative |

| Propargylic Substitution | Nucleophile (e.g., R-OH, R-SH), FeCl₃ catalyst | O- or S-linked derivative |

| Meyer-Schuster Rearrangement | Au(I) catalyst | α,β-Unsaturated ketone |

Isotopic Labeling as a Tool in Mechanistic and Metabolic Studies

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms and tracking metabolic pathways of chemical compounds. wikipedia.org For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be strategically incorporated.

Deuterium (²H) Labeling: The terminal hydrogen of an alkyne is acidic enough to be replaced with deuterium through base-catalyzed exchange. nih.govnih.gov This can be achieved using deuterium oxide (D₂O) with a suitable base or [²H₆]dimethylsulfoxide with sodium hydroxide (B78521). nih.gov For molecules sensitive to basic conditions, a silver perchlorate (B79767) catalyst can facilitate the exchange at ambient temperature. nih.gov Such deuteration can be useful in Raman microscopy studies, as the C-D bond vibration occurs in a Raman-silent region of the cell, allowing for clear imaging. rsc.orgrsc.org

Nitrogen-15 (¹⁵N) Labeling: The amino group can be labeled using ¹⁵N-aniline as a starting material in a synthetic sequence. isotope.com ¹⁵N labeling is particularly useful for quantitative proteomics approaches and for NMR studies to probe the electronic environment of the nitrogen atom. nih.gov

Carbon-13 (¹³C) Labeling: ¹³C can be incorporated into the propargylic alcohol moiety. nih.gov For instance, the synthesis of propargyl alcohols often involves the addition of an acetylide to a ketone. organic-chemistry.org Using a ¹³C-labeled ketone precursor would introduce the isotope at a specific position. ¹³C labeling is a powerful tool for metabolic flux analysis and for mechanistic studies using ¹³C NMR spectroscopy. nih.govnih.gov

The following table outlines potential isotopic labeling strategies for this compound.

| Isotope | Labeling Position | Method | Application |

| Deuterium (²H) | Alkynyl C-H | Base-catalyzed exchange with D₂O | Mechanistic studies (KIE), Raman imaging |

| Nitrogen-15 (¹⁵N) | Amino group | Synthesis from ¹⁵N-aniline | NMR studies, Proteomics |

| Carbon-13 (¹³C) | Propargylic backbone | Synthesis using ¹³C-labeled precursors | Metabolic flux analysis, NMR studies |

Preparation of Alkynylphosphonates via Deacetonative Reactions

A deacetonative reaction involves the coupling of a tertiary propargylic alcohol with another moiety, accompanied by the elimination of an acetone (B3395972) molecule. This strategy has emerged as a powerful alternative to traditional cross-coupling methods for forming C-C and C-heteroatom bonds. acs.org Specifically, the deacetonative coupling of aryl propargyl alcohols with aryl halides, often catalyzed by palladium complexes, is a well-established method for synthesizing internal alkynes. acs.orgtandfonline.comorganic-chemistry.orgacs.orgnih.gov

This methodology can be extended to the preparation of alkynylphosphonates, which are valuable synthetic intermediates and have applications in medicinal chemistry and materials science. The reaction would involve the coupling of this compound with a suitable H-phosphonate ester.

The proposed mechanism for a palladium-catalyzed deacetonative coupling generally proceeds through the following steps:

Generation of a catalytically active Pd(0) species.

Oxidative addition of an aryl halide (if used as a coupling partner) to the Pd(0) complex.

Reaction with the propargyl alcohol and a base, leading to the deacetonative step and formation of a Pd(II)-alkynyl intermediate.

Reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.org

While the direct deacetonative phosphonylation of this compound is not explicitly detailed in the surveyed literature, the broad applicability of deacetonative couplings to various aryl propargyl alcohols suggests its feasibility. acs.orgorganic-chemistry.org The reaction conditions, such as the choice of palladium catalyst, ligand, and base, would need to be optimized for this specific substrate.

A summary of a representative deacetonative coupling reaction is provided in the table below, illustrating the general conditions that could be adapted for phosphonylation.

| Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Solvent | Product Type |

| Aryl Propargyl Alcohol | Aryl Chloride | Palladacycle/Xphos | K₂CO₃ | CH₃CN | Unsymmetrical Diaryl Acetylene |

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govresearchgate.net Future research into the synthesis of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol will likely prioritize these sustainable practices.

Key green chemistry strategies applicable to its synthesis include:

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. researchgate.net This includes using highly efficient and recyclable catalysts. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.net

Use of Safer Solvents: Shifting from hazardous organic solvents to greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is a major focus. nih.govresearchgate.netjddhs.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or continuous-flow processing can significantly reduce the environmental footprint of chemical production. jddhs.commdpi.com

For instance, a plausible synthesis of this compound involves the coupling of 2-ethynylaniline (B1227618) with acetone (B3395972) or a related precursor. Greener alternatives to traditional coupling reactions would involve developing catalysts that can operate in aqueous media, at lower temperatures, and can be easily recovered and reused. nih.gov The selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to its corresponding alkene is an important industrial process, and research into continuous-flow hydrogenation using supported palladium catalysts represents a green pathway that could be adapted for related structures. mdpi.comresearchgate.net

Chemo- and Regioselective Functionalization of Alkyne and Amino Moieties

The presence of both a nucleophilic amino group and a reactive alkyne triple bond makes this compound a prime candidate for selective functionalization. A significant research challenge and opportunity lies in developing methods to modify one functional group while leaving the other intact (chemoselectivity) and to control the position of new bond formation (regioselectivity). nih.govresearchgate.net

Functionalization of the Alkyne Moiety: The terminal alkyne is a versatile handle for a multitude of transformations. nih.govmasterorganicchemistry.com

Addition Reactions: Alkynes readily undergo addition reactions. masterorganicchemistry.comlibretexts.org For example, hydroamination, where an N-H bond adds across the triple bond, could lead to the formation of enamines or imines, which are valuable synthetic intermediates. nih.gov

Cyclization Reactions: Intramolecular reactions involving the nearby amino group can be triggered. Metal-catalyzed cyclization of aniline-tethered alkynes is a powerful method for synthesizing indole (B1671886) derivatives, a common scaffold in pharmaceuticals. researchgate.net

Coupling Reactions: The terminal alkyne can participate in various cross-coupling reactions, such as the Sonogashira, to form more complex arylalkynes. acs.org

Functionalization of the Amino Moiety: The primary amino group on the phenyl ring can undergo a range of classic transformations, allowing for the introduction of diverse functionalities.

Acylation and Alkylation: The nitrogen atom can be readily acylated or alkylated to form amides or secondary/tertiary amines, respectively.

Diazotization: The amino group can be converted to a diazonium salt, which is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., halogens, hydroxyl, cyano groups) through Sandmeyer-type reactions.

Achieving selectivity requires careful choice of reagents and reaction conditions. For example, protecting the amino group as an amide would allow for selective reactions at the alkyne. Conversely, converting the alkyne to a less reactive group, such as a trialkylsilyl alkyne, could enable selective functionalization of the amino group. The development of orthogonal reaction strategies will be a key area of investigation.

Development of Advanced Catalysts for Complex Transformations

The transformation of this compound into more complex and valuable molecules will heavily rely on the development of advanced catalytic systems. mdpi.com Transition metals such as palladium, rhodium, copper, and gold are particularly effective at activating the C-C triple bond of alkynes and facilitating a wide range of reactions. researchgate.netnih.gov

Future research will likely focus on catalysts that offer:

High Selectivity: Catalysts that can distinguish between the alkyne and amino groups and control the regiochemical outcome of reactions are highly sought after. nih.govresearchgate.net

Broad Substrate Scope: Catalysts should be tolerant of various functional groups to be synthetically useful. chemrevlett.com

Sustainability: The development of catalysts based on earth-abundant metals (e.g., iron) or recyclable heterogeneous catalysts aligns with green chemistry principles. nih.gov

The table below summarizes potential catalytic transformations for substrates containing aniline (B41778) and alkyne functionalities, which could be applied to this compound.

| Catalyst System | Reaction Type | Potential Product from this compound | Reference |

|---|---|---|---|

| Rhodium/Phosphine (B1218219) Complexes | Hydroamination | Indole or Enamine Derivatives | researchgate.net |

| Palladium/Copper Co-catalysis | Hydroarylation | Styrene Derivatives | rsc.org |

| Ruthenium Complexes | Cyclization | Indole Derivatives | researchgate.net |

| Gold/Silver Complexes | A³ Coupling (Aldehyde, Alkyne, Amine) | Substituted Quinolines (with an external aldehyde) | chemrevlett.com |

| Titanium Complexes | Hydroaminoalkylation | Allylic Amines | nih.gov |

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational modeling and experimental work has become a powerful engine for discovery in modern chemistry. princeton.edu For a molecule like this compound, this integrated approach can accelerate the development of new synthetic methods and catalysts.

Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into:

Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. nih.govnih.gov This helps in understanding why a particular reaction is selective or inefficient.

Catalyst Design: By modeling the interaction between a substrate and a catalyst, researchers can understand the factors that control catalytic activity and selectivity. unil.chmdpi.com This knowledge can guide the design of new, more effective catalysts.

Predicting Reactivity: Computational studies can predict which functional group is more likely to react under specific conditions and the most probable site of reaction, guiding experimental design and reducing trial-and-error.

For example, computational studies could be employed to investigate the mechanism of the intramolecular cyclization of this compound to form an indole. nih.gov By calculating the energy barriers for different potential pathways, researchers could predict which catalytic system would be most effective. This predictive power, when combined with targeted experiments, allows for a more rational and efficient approach to discovering and optimizing complex chemical transformations. princeton.edu

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for preparing 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol, and what catalytic systems are typically employed?

- Methodological Answer : The compound is synthesized via Pd/Cu-catalyzed Sonogashira coupling between 3-bromoaniline and 2-methyl-3-butyn-2-ol. This method achieves high yields (≥85%) under optimized conditions (e.g., Pd(PPh₃)₄, CuI, and Et₃N in THF at 60–80°C). The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the terminal alkyne .

- Key Considerations : Catalyst loading (0.5–2 mol% Pd), solvent polarity, and base selection (e.g., Et₃N vs. piperidine) significantly influence reaction efficiency. Side products like 2-methyl-4-(3-aminophenyl)-3-buten-2-ol (13%) may arise from partial hydrogenation, requiring purification via column chromatography .

Q. How is this compound characterized for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the alkyne proton absence (~2.1 ppm for methyl groups) and aromatic amine signals (~6.5–7.5 ppm). The hydroxyl group appears as a broad singlet near 2.5 ppm .

- GC/MS : Used to confirm purity (>98%) and detect impurities like 2-methyl-4-phenyl-3-butyn-2-ol derivatives .

- Elemental Analysis : Validates empirical formula (C₁₁H₁₃NO) and nitrogen content (~7.5%) .

Advanced Research Questions

Q. How do ionic liquid (IL) additives influence the carboxylative cyclization of this compound with CO₂?

- Methodological Answer : Azole-anion-based ILs (e.g., [P₆₆₆₁₄][Im]) act as dual solvents and catalysts. The IL’s anion stabilizes the alkyne-CO₂ intermediate via hydrogen bonding, reducing activation energy by ~15–20 kJ/mol. Kinetic studies show a 1.8-fold increase in reaction rate compared to conventional solvents like DMF .

- Data Contradictions : While ILs enhance selectivity for cyclocarbonate products, competing side reactions (e.g., alkyne dimerization) may occur at high IL concentrations (>20 wt%). Optimization requires balancing IL loading and CO₂ pressure (1–3 atm) .

Q. What computational models are used to predict the regioselectivity of this compound in Sonogashira coupling?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the Pd-catalyzed mechanism. Key findings:

- The amino group’s ortho-directing effect lowers the activation barrier for aryl bromide oxidative addition by 12–18 kcal/mol compared to meta-substituted analogs.

- Electron-withdrawing substituents on the aryl ring destabilize the transition state, reducing coupling efficiency .

- Experimental Validation : Hammett plots correlate substituent electronic effects (σ values) with reaction yields, confirming computational predictions .

Q. How does this compound serve as a precursor in synthesizing anticancer agents like Erlotinib?

- Methodological Answer : The compound undergoes sequential functionalization:

Alkyne Protection : Trimethylsilyl (TMS) groups block the alkyne during subsequent reactions.

Amide Coupling : Reaction with quinazoline derivatives (e.g., 4-chloro-6,7-dimethoxyquinazoline) forms the Erlotinib core.

Deprotection : Fluoride-based cleavage (e.g., TBAF) regenerates the free alkyne for final salt formation (e.g., Erlotinib hydrochloride) .

- Challenges : Steric hindrance from the 2-methyl group necessitates high-temperature coupling (100–120°C) and excess reagents (1.5–2 eq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.